molecular formula C7H12N2 B13523668 (S)-2-(piperidin-3-yl)acetonitrile

(S)-2-(piperidin-3-yl)acetonitrile

Cat. No.: B13523668
M. Wt: 124.18 g/mol
InChI Key: HZJOVDAZLMBPPZ-ZETCQYMHSA-N
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Description

(S)-2-(piperidin-3-yl)acetonitrile is a chiral compound that features a piperidine ring attached to an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(piperidin-3-yl)acetonitrile typically involves the use of chiral catalysts to ensure the desired stereochemistry. One common method involves the reaction of (S)-piperidin-3-ylmethanol with a cyanating agent under controlled conditions to yield the acetonitrile derivative .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale catalytic processes that ensure high yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(piperidin-3-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-2-(piperidin-3-yl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(piperidin-3-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(piperidin-3-yl)acetonitrile is unique due to its nitrile functional group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

2-[(3S)-piperidin-3-yl]acetonitrile

InChI

InChI=1S/C7H12N2/c8-4-3-7-2-1-5-9-6-7/h7,9H,1-3,5-6H2/t7-/m0/s1

InChI Key

HZJOVDAZLMBPPZ-ZETCQYMHSA-N

Isomeric SMILES

C1C[C@H](CNC1)CC#N

Canonical SMILES

C1CC(CNC1)CC#N

Origin of Product

United States

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